molecular formula C40H51N B14342454 N,N-Dimethyl-4-[16-(pyren-1-YL)hexadecyl]aniline CAS No. 97908-50-4

N,N-Dimethyl-4-[16-(pyren-1-YL)hexadecyl]aniline

Cat. No.: B14342454
CAS No.: 97908-50-4
M. Wt: 545.8 g/mol
InChI Key: WRUXJMWYGOOEAS-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-[16-(pyren-1-YL)hexadecyl]aniline is an organic compound that features a pyrene moiety linked to an aniline derivative. This compound is of interest due to its unique structural properties, which combine the electron-donating characteristics of the N,N-dimethylaniline group with the electron-accepting properties of the pyrene group. This combination makes it a valuable compound for various scientific research applications, particularly in the fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-[16-(pyren-1-YL)hexadecyl]aniline typically involves a multi-step process. One common method starts with the preparation of 4-bromo-N,N-dimethylaniline, which is then subjected to a Grignard reaction with 1-bromopyrene to form the desired product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-[16-(pyren-1-YL)hexadecyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or ferric chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

N,N-Dimethyl-4-[16-(pyren-1-YL)hexadecyl]aniline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s fluorescence properties make it useful in biological imaging and as a fluorescent probe.

    Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism by which N,N-Dimethyl-4-[16-(pyren-1-YL)hexadecyl]aniline exerts its effects is primarily through its ability to participate in electron transfer processes. The pyrene moiety acts as an electron acceptor, while the N,N-dimethylaniline group serves as an electron donor. This electron transfer capability is crucial for its applications in organic electronics and fluorescence-based imaging.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-4-(pyren-1-yl)aniline
  • N,N-Diphenyl-4-(pyren-1-yl)aniline

Comparison

Compared to similar compounds, N,N-Dimethyl-4-[16-(pyren-1-YL)hexadecyl]aniline has a longer alkyl chain, which can enhance its solubility and interaction with biological membranes. This makes it more suitable for applications in drug delivery and biological imaging. Additionally, the presence of the pyrene moiety provides unique fluorescence properties that are valuable in various scientific research fields.

Properties

CAS No.

97908-50-4

Molecular Formula

C40H51N

Molecular Weight

545.8 g/mol

IUPAC Name

N,N-dimethyl-4-(16-pyren-1-ylhexadecyl)aniline

InChI

InChI=1S/C40H51N/c1-41(2)37-29-22-32(23-30-37)18-15-13-11-9-7-5-3-4-6-8-10-12-14-16-19-33-24-25-36-27-26-34-20-17-21-35-28-31-38(33)40(36)39(34)35/h17,20-31H,3-16,18-19H2,1-2H3

InChI Key

WRUXJMWYGOOEAS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCCCCCCCCCCCCCCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2

Origin of Product

United States

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